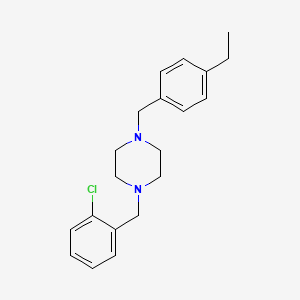![molecular formula C15H12Cl3NO B5804138 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide, also known as DCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 112-114°C.
科学研究应用
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is in the field of cancer research. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
作用机制
The mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have several biochemical and physiological effects. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide in lab experiments is its high potency and specificity. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. One area of interest is the development of new cancer therapies using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to understand the mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide and its potential applications in other fields of scientific research, such as neurodegenerative diseases.
合成方法
The synthesis of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be achieved through a multistep process involving the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with 2,5-dichlorobenzamide in the presence of an organic base to yield 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide.
属性
IUPAC Name |
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-11-3-1-2-10(8-11)6-7-19-15(20)13-9-12(17)4-5-14(13)18/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPDWUOONQOZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

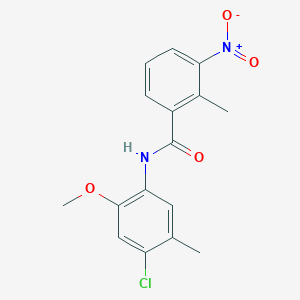
![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)
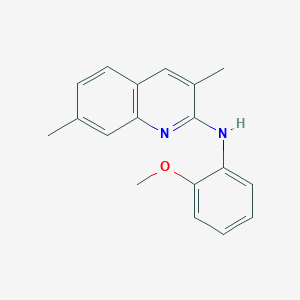
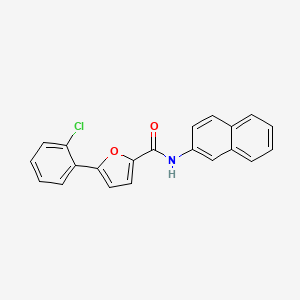
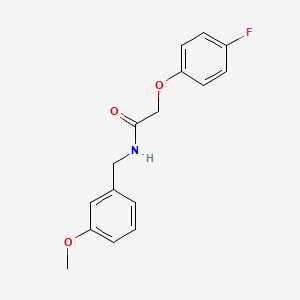
![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
